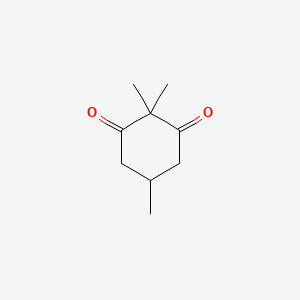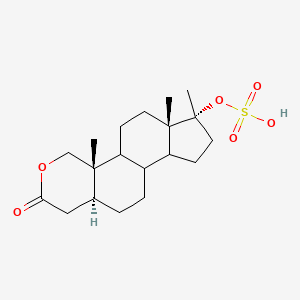
Empagliflozin Tetraacetoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Empagliflozin Tetraacetoxy is a derivative of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Empagliflozin helps manage blood glucose levels by promoting the excretion of glucose through urine. The tetraacetoxy derivative is a modified form that may have unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of empagliflozin involves several steps, including the condensation of (S)-4-chloro-1-chloromethyl-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene with a substituted glucose derivative. The reaction is typically promoted by a composite organic metal reagent, such as a Grignard reagent or a lithium reagent, under controlled temperature conditions ranging from -78°C to -10°C . The tetraacetoxy derivative is synthesized by acetylating the hydroxyl groups of empagliflozin using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of empagliflozin involves optimizing the reaction conditions to improve yield and reduce byproducts. The process includes the preparation of the composite organic metal reagent, the condensation reaction, and the removal of protective groups. The acetylation step to produce the tetraacetoxy derivative is scaled up using large reactors and continuous flow systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Empagliflozin Tetraacetoxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Methoxy derivatives.
Aplicaciones Científicas De Investigación
Empagliflozin Tetraacetoxy has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential effects on glucose metabolism and cellular signaling pathways.
Mecanismo De Acción
Empagliflozin Tetraacetoxy exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion through urine . The compound also affects various molecular targets and pathways, including the reduction of reactive oxygen species (ROS) production and improvement of mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its cardiovascular benefits and use in heart failure treatment.
Ertugliflozin: Primarily used for managing type 2 diabetes.
Uniqueness
Empagliflozin Tetraacetoxy stands out due to its unique acetylated structure, which may confer additional stability and distinct pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other SGLT2 inhibitors .
Propiedades
Fórmula molecular |
C32H37ClO12 |
|---|---|
Peso molecular |
649.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H37ClO12/c1-18(34)40-17-28-29(41-19(2)35)30(42-20(3)36)31(43-21(4)37)32(38-5,45-28)24-8-11-27(33)23(15-24)14-22-6-9-25(10-7-22)44-26-12-13-39-16-26/h6-11,15,26,28-31H,12-14,16-17H2,1-5H3/t26-,28+,29+,30-,31+,32-/m0/s1 |
Clave InChI |
FOSXACRGMMUSHZ-SRTFTMACSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


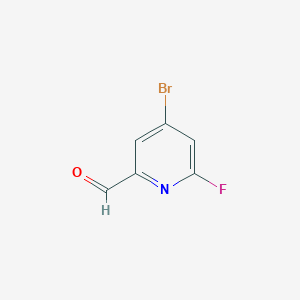
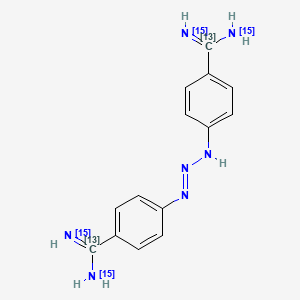
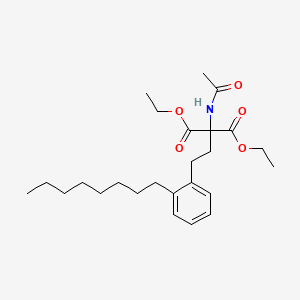
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
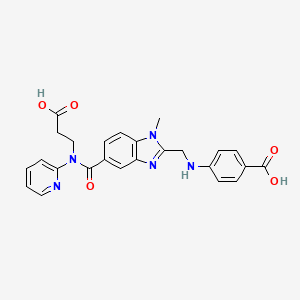
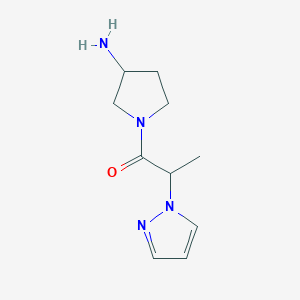
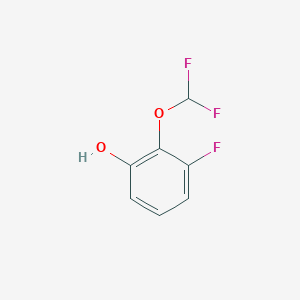
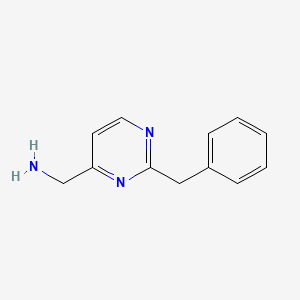

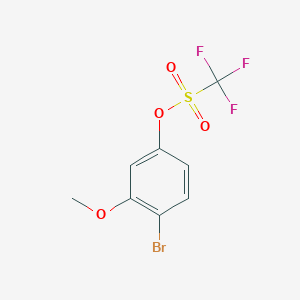
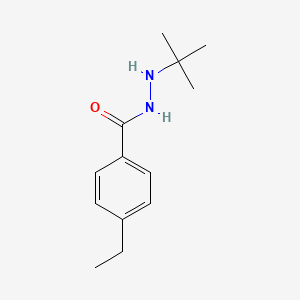
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
